molecular formula C10H7ClN2OS B8412537 6-(2-Chloroethoxy)-2-cyanobenzothiazole

6-(2-Chloroethoxy)-2-cyanobenzothiazole

Cat. No.: B8412537
M. Wt: 238.69 g/mol
InChI Key: DEASZZQXHDTLOE-UHFFFAOYSA-N
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Description

6-(2-Chloroethoxy)-2-cyanobenzothiazole is a benzothiazole derivative characterized by a 2-chloroethoxy substituent at the 6-position and a cyano (-CN) group at the 2-position. Benzothiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen, renowned for their diverse biological activities, including antimicrobial, antitumoral, and antimalarial properties .

Properties

Molecular Formula

C10H7ClN2OS

Molecular Weight

238.69 g/mol

IUPAC Name

6-(2-chloroethoxy)-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C10H7ClN2OS/c11-3-4-14-7-1-2-8-9(5-7)15-10(6-12)13-8/h1-2,5H,3-4H2

InChI Key

DEASZZQXHDTLOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OCCCl)SC(=N2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzothiazoles are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Properties/Activities Reference
6-(2-Chloroethoxy)-2-cyanobenzothiazole 6-(2-Cl-ethoxy), 2-CN Hypothesized enhanced reactivity due to -CN and Cl-ethoxy groups Inferred
6-Chloro-2-methylbenzothiazole 6-Cl, 2-CH₃ Molar mass: 183.66 g/mol; storage at 2–8°C; used in industrial applications
2-Chloro-6-methoxybenzothiazole 2-Cl, 6-OCH₃ Molecular weight: 199.66 g/mol; structural similarity score: 0.94 (vs. 2-Cl-7-OMe analog)
5-Chloro-2-(4-methoxyphenyl)benzothiazole 5-Cl, 2-(4-OMe-Ph) Antimicrobial activity; synthesized via Schiff base condensation
6-Chloro-7-cyano-3-[...]benzodithiazine 6-Cl, 7-CN, 3-hydrazine Mp: 314–315°C; IR νmax: 2235 cm⁻¹ (C≡N)
Key Observations:
  • Cyano Group Impact: The presence of a cyano group (as in 6-Chloro-7-cyano-benzodithiazine and the target compound) correlates with strong IR absorption near 2235 cm⁻¹, indicative of C≡N stretching. This group may enhance intermolecular interactions or bioactivity compared to methyl or methoxy substituents.
  • Chloroethoxy vs.
  • Biological Activity : Methoxy-phenyl derivatives (e.g., 5-Chloro-2-(4-methoxyphenyl)benzothiazole) exhibit antimicrobial properties , suggesting that substituent polarity and steric effects are critical for bioactivity.

Physicochemical Properties

Table 2: Physical and Spectroscopic Data
Compound Melting Point (°C) IR (cm⁻¹) ¹H-NMR (δ, ppm)
This compound Not reported Expected ~2235 (C≡N) Not available
6-Chloro-7-cyano-benzodithiazine 314–315 (dec.) 2235 (C≡N), 1605 (C=N) 3.69 (N-CH₃), 6.90–7.84 (aromatic)
2-Chloro-6-methoxybenzothiazole Not reported Not reported Not available
  • The target compound’s predicted IR spectrum would resemble 6-Chloro-7-cyano-benzodithiazine due to the shared cyano group .
  • Methoxy and chloroethoxy substituents may reduce melting points compared to cyano-containing analogs due to decreased molecular symmetry.

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